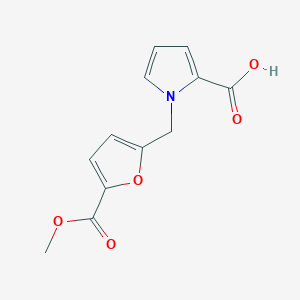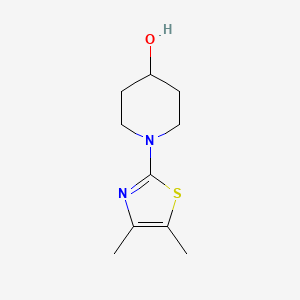![molecular formula C19H22ClN3O B2764626 N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide CAS No. 866144-27-6](/img/structure/B2764626.png)
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide” is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine . Another study reported the synthesis of a series of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. For example, a crystal structure of the Jak3 Kinase Domain covalently bound to a similar compound was reported . The structure was determined using X-ray diffraction with a resolution of 2.90 Å .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 374.83 .Applications De Recherche Scientifique
- CMIT exhibits antimicrobial activity, making it valuable for controlling microbial growth. It has been used in disinfectants, water treatment, and preservation of industrial products .
- The compound’s interaction with the neutral ligand chlorothiophene allows for good oral bioavailability and high potency. Currently, CMIT is under clinical development for preventing and treating thromboembolic diseases .
- Derivatives of CMIT have shown anti-inflammatory and analgesic effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated promising activity .
- CMIT has been investigated for its role in reducing corrosion rates. It forms an oxide film on aluminum alloy surfaces, leading to improved corrosion resistance .
- Researchers have explored CMIT derivatives as potential anticancer agents. These compounds, containing the 2,4-dichloro-6-(3-nitrophenoxy)pyrimidine moiety, play a significant role in cancer drug studies .
Antimicrobial Properties
Antithrombotic Agent
Anti-Inflammatory and Analgesic Activities
Corrosion Inhibition
Small Molecule Anticancer Drug Design
Mécanisme D'action
Target of Action
The primary target of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide is the ACK1 (TNK2) tyrosine kinase . This kinase plays a crucial role in various cellular processes, including cell growth and survival, and its dysregulation is frequently observed in immune disease and cancer .
Mode of Action
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide acts as a potent and selective inhibitor of ACK1 . By inhibiting this kinase, the compound can attenuate AR and AR-V7 expression in prostate cancer cells . This inhibition can also lead to the potent suppression of triple negative breast cancer (TNBC) cells proliferation .
Biochemical Pathways
The inhibition of ACK1 impacts the Janus kinases (JAKs) and their downstream effectors, signal transducer and activator of transcription proteins (STATs) . This signaling circuit is of fundamental importance in innate immunity, inflammation, and hematopoiesis . Therefore, the compound’s action can influence these critical biochemical pathways and their downstream effects.
Result of Action
The result of the compound’s action is the suppression of cell proliferation in certain types of cancer, such as prostate cancer and TNBC . By inhibiting ACK1, the compound can attenuate the expression of AR and AR-V7 in prostate cancer cells and inhibit the proliferation of TNBC cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-3-5-15(6-4-14)19(24)21-17-13-16(20)7-8-18(17)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEAUMDXJVAVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2764543.png)
![2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2764544.png)
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2764545.png)


![(Z)-4-((2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)-2-methoxyphenyl acetate](/img/structure/B2764550.png)
![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)

![Ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764555.png)
![3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2764558.png)

![methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2764561.png)

